molecular formula C6H6N2O3 B2362313 2-(Pyrimidin-2-yloxy)acetic acid CAS No. 328084-05-5

2-(Pyrimidin-2-yloxy)acetic acid

Cat. No.: B2362313
CAS No.: 328084-05-5
M. Wt: 154.125
InChI Key: UYLACHNUJGRAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrimidine-Containing Chemical Entities and O-Ether Linkages

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. gsconlinepress.com The core pyrimidine structure is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which underscores its biological importance. The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

The presence of an O-ether linkage at the 2-position of the pyrimidine ring, as seen in 2-(Pyrimidin-2-yloxy)acetic acid, is a key structural feature. This linkage connects the pyrimidine ring to the acetic acid moiety. In medicinal chemistry, ether linkages are often incorporated to modulate a compound's pharmacokinetic and pharmacodynamic properties. They can influence factors such as solubility, metabolic stability, and the ability to form hydrogen bonds. While research on this compound itself is not abundant, studies on analogous compounds highlight the importance of this linkage. For instance, derivatives of 4-(pyrimidin-2-yloxy)phenoxy acetates have been synthesized and investigated for their biological activities. nih.gov

Significance of the Acetic Acid Moiety in Pyrimidine Derivatives

The acetic acid group attached to the pyrimidine ring via the ether linkage is another crucial component of this compound. Carboxylic acid moieties are frequently included in drug design because they can act as a pharmacophore, interacting with biological targets through ionic bonds and hydrogen bonds. The acidic nature of this group can also influence the compound's solubility and distribution in biological systems.

In the context of pyrimidine derivatives, the acetic acid moiety can be a key determinant of biological activity. For example, phenoxyacetic acid derivatives are known to possess herbicidal properties, and their efficacy can be influenced by the substituents on the aromatic ring. mdpi.com The combination of a pyrimidine ring with a phenoxyacetic acid-like structure, as in the case of this compound, suggests potential for various biological applications. Research on the thio-analog, 2-(Pyrimidin-2-ylsulfanyl)acetic acid, further illustrates the interest in this structural arrangement, where molecules in the crystal packing are linked by intermolecular hydrogen bonds involving the carboxylic acid group. nih.govnih.gov

Overview of Academic Research Trajectories for the Compound

Direct academic research focusing exclusively on this compound is sparse in publicly available literature. However, the research trajectories of related compounds provide a framework for understanding its potential areas of interest. The primary research directions for structurally similar pyrimidine derivatives include:

Medicinal Chemistry: The vast majority of research on pyrimidine derivatives is in the field of drug discovery. gsconlinepress.com Scientists have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The structural motifs present in this compound are found in various compounds patented for their therapeutic potential.

Agrochemicals: As evidenced by studies on related phenoxyacetate derivatives, there is a clear research path for these types of compounds in the development of new herbicides. nih.gov

Materials Science: The ability of related compounds like 2-(Pyrimidin-2-ylsulfanyl)acetic acid to form structured molecular arrangements through hydrogen bonding suggests potential applications in crystal engineering and the development of new materials. nih.gov

While this compound itself has not been the subject of extensive investigation, its structural components place it at the intersection of these significant research fields. Future studies may yet uncover specific properties and applications for this particular molecule.

Interactive Data Tables

Table 1: Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
2-(Pyrimidin-2-ylsulfanyl)acetic acidC6H6N2O2S170.19Forms layered crystal structures through hydrogen bonding. nih.gov
2-Pyrimidineacetic acidC6H6N2O2138.12A synthetic intermediate for pharmaceutical synthesis. nih.gov
Ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetateC12H16N2O3S2300.4Synthesized as an intermediate for acetohydrazide derivatives with potential biological activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLACHNUJGRAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyrimidin 2 Yloxy Acetic Acid and Its Precursors

Direct Synthesis of 2-(Pyrimidin-2-yloxy)acetic Acid from Pyrimidine (B1678525) Scaffolds

The most direct methods for synthesizing the title compound involve the formation of the ether linkage and the carboxylic acid on a pyrimidine core in the final steps of the synthetic sequence. These approaches are often favored for their efficiency.

A common and effective strategy for obtaining this compound involves the hydrolysis of its corresponding ester precursor. This two-step approach first involves the synthesis of an ester, such as a methyl, ethyl, or tert-butyl ester, which is then cleaved to yield the desired carboxylic acid.

The hydrolysis can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. The ester is typically heated with a surplus of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org DFT calculations suggest a mechanism where the ester's alkyl-oxygen is protonated, leading to a highly reactive acylium ion intermediate. nih.gov

Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is a prevalent method. libretexts.orglibretexts.org The reaction, which is irreversible and goes to completion, yields an alcohol and a carboxylate salt. libretexts.orglibretexts.org For instance, the hydrolysis of related ethyl nicotinate (B505614) derivatives on a pyrimidine core has been successfully achieved using sodium hydroxide in methanol (B129727) at room temperature to produce the corresponding carboxylic acid. mdpi.com This method is directly applicable to the synthesis of this compound from its ethyl ester.

The general reaction for the basic hydrolysis of the ethyl ester is shown below:

Ethyl 2-(pyrimidin-2-yloxy)acetate + NaOH → Sodium 2-(pyrimidin-2-yloxy)acetate + Ethanol (B145695)

The resulting carboxylate salt is then neutralized with acid in a subsequent workup step to afford the final carboxylic acid product.

The ether linkage of this compound can be formed via a nucleophilic substitution reaction between a 2-hydroxypyrimidine (B189755) derivative and a haloacetate ester. Research has shown that pyrimidineacetic acids and (pyrimidinyloxy)acetic acids can be synthesized through alkylation with agents like methyl bromoacetate (B1195939) or tert-butyl bromoacetate. nih.gov

A critical factor in this synthesis is the choice of solvent, which governs the site of alkylation (N-alkylation vs. O-alkylation). nih.gov

O-Alkylation : To achieve the desired ether linkage, O-alkylation is necessary. This reaction is favored when using a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

N-Alkylation : In contrast, using ethereal solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) predominantly leads to alkylation at one of the ring nitrogen atoms. nih.gov

The reaction with tert-butyl bromoacetate in DMF, followed by hydrolysis of the resulting tert-butyl ester, represents an efficient pathway to the target molecule.

Method Precursors Key Reagents & Conditions Outcome Reference
Ester HydrolysisEthyl 2-(pyrimidin-2-yloxy)acetate1. NaOH, Methanol, Room Temp. 2. Acid workupThis compound mdpi.com
Haloacetate Alkylation2-Hydroxypyrimidine, tert-Butyl bromoacetateDimethylformamide (DMF) solventtert-Butyl 2-(pyrimidin-2-yloxy)acetate nih.gov

Synthesis of Key Pyrimidine-Containing Precursors

The availability of suitably functionalized pyrimidine precursors is fundamental to the synthesis of the title compound. These precursors can be synthesized through various heterocyclic chemistry techniques.

The construction of the core pyrimidine heterocycle can be accomplished through several established methods. A widely used precursor for 2-substituted pyrimidines is 2-chloropyrimidine (B141910).

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine (B69317): A well-documented laboratory-scale procedure involves the diazotization of 2-aminopyrimidine. orgsyn.org In this reaction, 2-aminopyrimidine is treated with a cold solution of sodium nitrite (B80452) in concentrated hydrochloric acid at low temperatures (-15°C to -10°C). orgsyn.org The resulting diazonium salt is then displaced by chloride to yield 2-chloropyrimidine. orgsyn.org

Industrial Synthesis of 2-Chloropyrimidine: An alternative, multi-step synthesis suitable for larger scales has also been developed. google.com

Guanidine (B92328) hydrochloride formation: Dicyandiamide is reacted with ammonium (B1175870) chloride at high temperatures. google.com

2-Aminopyrimidine synthesis: The resulting guanidine hydrochloride is refluxed with 1,1,3,3-tetramethoxypropane (B13500) in industrial hydrochloric acid. google.com

2-Chloropyrimidine formation: The 2-aminopyrimidine is then reacted with sodium nitrite at low temperatures (-20°C to 0°C) in hydrochloric acid, using zinc chloride as a catalyst. google.com

Precursor Starting Materials Key Reagents & Conditions Reference
2-Chloropyrimidine2-AminopyrimidineNaNO₂, conc. HCl, -15°C orgsyn.org
2-ChloropyrimidineDicyandiamide, 1,1,3,3-Tetramethoxypropane1. NH₄ Cl 2 . HCl 3. NaNO₂, ZnCl₂, -20 to 0°C google.com

The formation of the pyrimidinyl-oxygen bond is the key step in creating the scaffold. This is typically achieved through a nucleophilic substitution reaction.

From 2-Chloropyrimidine: A standard approach involves the reaction of 2-chloropyrimidine with the salt of a hydroxyacetate, such as sodium glycolate (B3277807) (the sodium salt of hydroxyacetic acid). In this Williamson ether synthesis, the alkoxide of the glycolate acts as a nucleophile, displacing the chloride from the electron-deficient pyrimidine ring.

From 2-Hydroxypyrimidine: As previously mentioned in section 2.1.2, the direct O-alkylation of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2(1H)-one) with a haloacetate ester in DMF is a highly effective method for creating the oxygen bridge. nih.gov This reaction directly yields the ester precursor to the final product.

Derivatization Strategies of the this compound Scaffold

The this compound molecule possesses a reactive carboxylic acid functional group, which serves as a prime handle for further chemical modifications or derivatizations. This allows for the synthesis of a wide array of related compounds, such as amides and esters.

For example, a common derivatization is the formation of amides. The carboxylic acid can be coupled with a variety of primary or secondary amines to form the corresponding amide derivatives. This reaction typically requires an activating agent (e.g., HATU, HOBt/EDC) to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. This strategy has been used effectively in the synthesis of various N-benzyl amides from related pyrimidine carboxylic acids. mdpi.com

Reaction Type Reactants Typical Reagents Product Reference
Amide FormationThis compound, Amine (R-NH₂)Coupling agents (e.g., HATU, EDC/HOBt)N-substituted 2-(pyrimidin-2-yloxy)acetamide mdpi.com
EsterificationThis compound, Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄)Alkyl 2-(pyrimidin-2-yloxy)acetate libretexts.org

Esterification and Hydrolysis Reactions

The ester and carboxylic acid functionalities of the 2-(pyrimidin-2-yloxy)acetate system are interconvertible, providing a versatile handle for further synthetic transformations. The synthesis of the ester form is often a primary step, followed by hydrolysis to yield the parent acid.

Esterification:

The preparation of esters of this compound can be achieved through several routes. One common method involves the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base. This process, known as alkoxycarbonylation, directly introduces the acetic ester moiety at the 2-position of the pyrimidine ring. Another approach is the condensation of a sodium salt of a 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt, which yields 2-substituted pyrimidine-5-carboxylic esters. nih.gov While not a direct synthesis of the title compound, this highlights a method for constructing the substituted pyrimidine core with an ester group.

A more direct and widely used method is the Williamson ether synthesis, where a 2-halopyrimidine is reacted with an ester of glycolic acid, such as ethyl chloroacetate, in the presence of a base like potassium carbonate.

Hydrolysis:

The hydrolysis of this compound esters to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by treating the ester with a solution of sodium hydroxide in a solvent mixture such as methanol and water. arkat-usa.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the solvent is typically removed, and the residue is dissolved in water and acidified to precipitate the carboxylic acid. For instance, ethyl [[2-[(4-acetyl-3-hydroxy-2-propylbenzyl)thio]-pyrimidin-4-yl]oxy]acetate has been successfully hydrolyzed using 1N aqueous sodium hydroxide in 90% methanol. nih.gov

The table below summarizes typical conditions for esterification and hydrolysis reactions in related pyrimidine systems.

Reaction TypeReactantsReagents and ConditionsProductReference
Esterification2-halomethylpyrimidine, CO, Alcohol (ROH)Palladium-phosphine complex, BasePyrimidine-2-acetic acid ester exlibrisgroup.com
HydrolysisEthyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinateNaOH, Methanol, Water, Room Temperature6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid arkat-usa.org
HydrolysisEthyl [[2-[(4-acetyl-3-hydroxy-2-propylbenzyl)thio]-pyrimidin-4-yl]oxy]acetate1N aq. NaOH, 90% Methanol, 60°C[[2-[(4-acetyl-3-hydroxy-2-propylbenzyl)thio]-pyrimidin-4-yl]oxy]acetic acid nih.gov

Amidation and Hydrazide Formation

The carboxylic acid and ester functionalities of this compound and its precursors are valuable for the synthesis of amides and hydrazides, which are important intermediates for creating more complex molecules and for biological screening.

Amidation:

The conversion of this compound to its corresponding amides is typically achieved through a coupling reaction with an amine. This reaction often requires the activation of the carboxylic acid group. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBT). arkat-usa.org The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. arkat-usa.org A base, such as triethylamine, may be added to neutralize the acid formed during the reaction. arkat-usa.org

Hydrazide Formation:

2-(Pyrimidin-2-yloxy)acethydrazide can be readily prepared from the corresponding ethyl ester. A common method involves the treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. scirp.org The reaction is typically stirred at room temperature for several hours, during which the hydrazide product may precipitate from the solution and can be collected by filtration. scirp.org For example, the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide was achieved by reacting the corresponding ethyl acetate (B1210297) with hydrazine hydrate in ethanol at room temperature. scirp.org

The following table provides examples of amidation and hydrazide formation reactions in related pyrimidine systems.

Reaction TypeStarting MaterialReagents and ConditionsProductReference
Amidation2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid4-Fluorobenzylamine, EDCI, HOBT, TEA, DMF, DCM, 0°C to RTEthyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate arkat-usa.org
Hydrazide FormationEthyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetateHydrazine hydrate, Ethanol, Room Temperature2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide scirp.org

Substitutions on the Pyrimidine Ring for Analogue Synthesis

The synthesis of analogues of this compound with substituents on the pyrimidine ring is crucial for structure-activity relationship studies. These substitutions can be introduced either by starting with a pre-substituted pyrimidine ring or by direct substitution on the pyrimidinyloxyacetic acid scaffold.

Halogenated pyrimidines are common precursors for such syntheses. For example, 4,6-dichloropyrimidine (B16783) can be used as a starting material. scirp.org The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The synthesis of 2-amino-4,6-dichloropyrimidine (B145751) from 2-amino-4,6-dihydroxypyrimidine (B16511) using phosphorus oxychloride is a known process. scirp.org These chloro-substituted pyrimidines can then be used to synthesize the corresponding this compound analogues. For instance, 2-((5-chloropyrimidin-2-yl)oxy)acetic acid is a commercially available analogue. nih.gov

The synthesis of 4,6-disubstituted-pyrimidin-2-yloxy derivatives has been reported, where 2-methylsulfonyl-4,6-disubstituted-pyrimidine is reacted with a hydroquinone (B1673460), followed by reaction with a chloroacetic ester. nih.gov This demonstrates a strategy for introducing substituents at the 4- and 6-positions.

Furthermore, the synthesis of 2-((4-arylpyrimidin-2-yl)oxy)acetic acid analogues can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated this compound derivative. While direct examples on the title compound are scarce in the reviewed literature, the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives showcases the construction of bi-aryl systems involving a pyrimidine ring. researchgate.net

Below is a table summarizing synthetic approaches for substituted pyrimidine analogues.

Analogue TypeSynthetic ApproachKey ReagentsReference
4,6-Disubstituted AnaloguesReaction of 2-methylsulfonyl-4,6-disubstituted-pyrimidine with hydroquinone and then chloroacetic ester.2-Methylsulfonyl-4,6-disubstituted-pyrimidine, Hydroquinone, Chloroacetic ester nih.gov
4,6-Dichloro AnaloguesReaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride.Phosphorus oxychloride, N,N-dimethylaniline scirp.org
5-Chloro AnalogueCommercially available.- nih.gov
4-Aryl Analogues (related systems)Construction of the pyrimidine ring from precursors, or cross-coupling reactions on halogenated pyrimidines.Palladium catalysts, Boronic acids/stannanes researchgate.net

Formation of Fused Heterocyclic Derivatives

The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The acetic acid side chain, or its derivatives like amides and hydrazides, provides a reactive handle for intramolecular cyclization reactions to form a new ring fused to the pyrimidine core.

One important class of fused heterocycles that can be accessed are the pyrimido[2,1-b]benzothiazoles. Although the direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of these systems often involves the reaction of a 2-aminobenzothiazole (B30445) with a molecule containing a reactive dicarbonyl or equivalent functionality. arkat-usa.orgscirp.org It is conceivable that a derivative of this compound could be designed to undergo a similar cyclocondensation. For instance, the hydrazide derivative, 2-(pyrimidin-2-yloxy)acethydrazide, could potentially react with suitable electrophiles to form fused triazole or other heterocyclic rings.

The intramolecular cyclization of related N-(3-oxoalkenyl)acetamides derived from 2-(heteroarylsulfanyl)acetic acids has been shown to produce pyridin-2(1H)-ones. exlibrisgroup.com This suggests that an appropriately designed amide derivative of this compound could undergo a similar intramolecular condensation to form a fused pyridone ring system.

Furthermore, the reaction of 2-hydrazinopyrimidine (B184050) with dicarboxylic anhydrides, such as maleic anhydride, leads to the formation of fused pyridazine-dione systems. researchgate.net This highlights a potential pathway for the cyclization of derivatives of 2-(pyrimidin-2-yloxy)acethydrazide.

The following table outlines some general strategies for the formation of fused heterocyclic systems from pyrimidine precursors.

Fused SystemGeneral Synthetic StrategyKey Intermediates/ReagentsReference(s)
Pyrimido[2,1-b]benzothiazoleReaction of 2-aminobenzothiazole with β-ketoesters, malonates, or acetylenic compounds.2-Aminobenzothiazole, Dicarbonyl compounds arkat-usa.orgscirp.orgresearchgate.net
Fused PyridonesIntramolecular cyclization of N-acyl derivatives.Amide derivatives of acetic acid side chain exlibrisgroup.com
Fused PyridazinedionesReaction of hydrazinopyrimidines with dicarboxylic anhydrides.Hydrazide derivatives, Dicarboxylic anhydrides researchgate.net

Chemical Reactivity and Transformation Studies of 2 Pyrimidin 2 Yloxy Acetic Acid

Oxidation Pathways of the Acetic Acid Moiety and Pyrimidine (B1678525) Core

The oxidation of 2-(pyrimidin-2-yloxy)acetic acid can be directed at either the acetic acid side chain or the pyrimidine ring, depending on the reagents and reaction conditions.

While specific studies on the oxidation of the acetic acid moiety of this compound are not extensively documented, the oxidation of a related compound, 2-((2-methylpyrimidin-5-yl)oxy)acetic acid, is known to yield the corresponding oxo derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are typically employed for such transformations.

The pyrimidine ring itself is susceptible to oxidation, particularly N-oxidation. The treatment of pyrimidines with hydrogen peroxide in glacial acetic acid can lead to the formation of pyrimidine N-oxides. clockss.org However, this reaction can be complex, sometimes resulting in oxidative degradation and ring contraction to form imidazole (B134444) derivatives. clockss.org The substitution pattern on the pyrimidine ring significantly influences its reactivity towards oxidation. For instance, 2-methoxypyrimidines have shown resistance to N-oxidation under certain conditions. clockss.org

A study on the oxidation of 2,4-disubstituted pyrimidines with m-chloroperbenzoic acid (m-CPBA) demonstrated the formation of N-oxides. clockss.org However, in some cases, particularly with a free 6-position on the pyrimidine ring, oxidative cleavage can occur. clockss.org

Table 1: Oxidation Reactions of Pyrimidine Derivatives

Starting MaterialOxidizing AgentProduct(s)Observations
4-PhenylpyrimidineH₂O₂ in glacial acetic acid4-Phenylpyrimidine N-oxideFormation of N-oxide along with fragmentary products. clockss.org
2-Methyl-4-phenylpyrimidineH₂O₂ in glacial acetic acid2-Methyl-4-phenylpyrimidine N-oxide, 2-methyl-5-phenyl-4-pyrimidinone, Benzoic acidRing contraction and side-product formation observed. clockss.org
2,4-Dimethoxypyrimidinem-CPBANo reactionStarting material recovered, indicating resistance to N-oxidation. clockss.org

Reduction Reactions of Ester or Carboxylic Acid Groups

The carboxylic acid group of this compound is readily reducible. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their ester derivatives into primary alcohols. quora.comambeed.commasterorganicchemistry.comdoubtnut.comvedantu.com The reaction proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon of the carboxylic acid.

The general transformation can be represented as: R-COOH + LiAlH₄ → R-CH₂OH

In the context of this compound, this would result in the formation of 2-(pyrimidin-2-yloxy)ethanol. While LiAlH₄ is highly effective, it is also a strong and somewhat unselective reagent. quora.commasterorganicchemistry.com

It is noteworthy that in studies on related pyrimidine derivatives, such as ethyl 2-methylthio-pyrimidine-5-carboxylate, reduction with LiAlH₄ has been shown to also affect the pyrimidine ring, leading to dihydropyrimidine (B8664642) derivatives as major products. This suggests that the reduction of this compound with powerful hydrides might not be limited to the carboxylic acid function alone.

Table 2: Reduction of Carboxylic Acid Derivatives with LiAlH₄

SubstrateProductKey Observation
Acetic AcidEthanol (B145695)The carboxylic acid is reduced to a primary alcohol. doubtnut.comvedantu.com
EstersPrimary AlcoholsLiAlH₄ effectively reduces esters to the corresponding alcohols. masterorganicchemistry.com
AmidesAminesAmides are reduced to amines by LiAlH₄. masterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring in this compound is an electron-deficient system, which generally makes it more susceptible to nucleophilic substitution than electrophilic substitution.

Nucleophilic Substitution: The synthesis of 2-((2-methylpyrimidin-5-yl)oxy)acetic acid itself involves a nucleophilic substitution reaction where a pyrimidinolate anion displaces a leaving group from an acetic acid derivative. This demonstrates the ability of the pyrimidine oxygen to act as a nucleophile in the formation of the ether linkage.

Post-synthesis, the pyrimidine ring can potentially undergo nucleophilic substitution, especially if activated by suitable leaving groups. For instance, in related pyrimido[2,1-b] hilarispublisher.comd-nb.infooxazine (B8389632) systems, a methylthio group at a position equivalent to the pyrimidine ring has been shown to be a good leaving group, readily displaced by various nucleophiles such as amines and phenols. hilarispublisher.com This suggests that if a suitable leaving group were present on the pyrimidine core of this compound, it could be a site for nucleophilic attack.

Electrophilic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, electrophilic substitution reactions are generally difficult and require harsh conditions. The presence of the ether linkage and the acetic acid side chain would further influence the electron density of the ring, but specific studies on electrophilic substitution on this compound are scarce.

Cyclization Reactions Involving the Acetic Acid Side Chain and Pyrimidine Nitrogen Atoms

The bifunctional nature of this compound, possessing both a nucleophilic pyrimidine nitrogen and an electrophilic carboxylic acid group (or its derivatives), makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, such as pyrimido[2,1-b] hilarispublisher.comd-nb.infooxazines.

The synthesis of pyrimido[2,1-b] hilarispublisher.comd-nb.infothiazine derivatives, which are structurally related to the potential oxazine products, has been reported through the reaction of pyrimidine precursors with appropriate reagents. nih.govresearchgate.net For instance, the reaction of a 2-aminopyrimidine (B69317) with an α,β-unsaturated acid or ester can lead to a Michael addition followed by cyclization to form a pyrimido-thiazine ring system.

A more direct analogy is the synthesis of pyrimido[2,1-b] hilarispublisher.comd-nb.infooxazine-7-carbonitrile derivatives. hilarispublisher.com In these syntheses, a 2-aminopyrimidine derivative is reacted with a molecule containing a suitable three-carbon chain that can cyclize to form the oxazine ring. While the starting material is not this compound itself, these reactions demonstrate the general principle of using the pyrimidine nitrogen as a nucleophile to form a six-membered fused ring.

The intramolecular cyclization of this compound would likely proceed via activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester) followed by nucleophilic attack by one of the pyrimidine nitrogen atoms.

Table 3: Examples of Cyclization Reactions Leading to Fused Pyrimidine Systems

Pyrimidine PrecursorReagent(s)Fused Heterocyclic ProductReaction Type
2-Aminopyrimidine derivativeEthyl 2-cyano-3,3-bis(methylthio)acrylatePyrimido[2,1-b] hilarispublisher.comd-nb.infooxazine derivativeMichael addition followed by cyclization hilarispublisher.com
3-Amino-isothiochromene-4-carbonitrileAcetic anhydride/Acetic acidPyrimido[2,1-b] hilarispublisher.comd-nb.infothiazin-9-one derivativeCyclization researchgate.net
Thieno[2,3-b]pyridine amino estersHydrazine (B178648) hydrate (B1144303), Triethyl orthoformatePyrimido[2,1-f] hilarispublisher.comnih.govtriazine derivativeMulti-step cyclization d-nb.info

Advanced Spectroscopic and Structural Characterization of 2 Pyrimidin 2 Yloxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(Pyrimidin-2-yloxy)acetic acid, both ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity and the chemical environment of each atom.

In ¹H NMR analysis, the protons on the pyrimidine (B1678525) ring and the methylene (B1212753) group of the acetic acid moiety show distinct chemical shifts. The proton at the 5-position of the pyrimidine ring typically appears as a triplet, while the protons at the 4- and 6-positions appear as a doublet. The methylene protons adjacent to the ether oxygen and the carbonyl group resonate as a singlet further downfield. The acidic proton of the carboxyl group is often observed as a broad singlet at a significantly downfield chemical shift, though its presence and position can be dependent on the solvent used.

¹³C NMR spectroscopy complements the proton data by providing insight into the carbon framework. The spectrum shows six distinct carbon signals, corresponding to the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. The carbon atom of the pyrimidine ring attached to the oxygen (C2) is also significantly downfield, followed by the other aromatic carbons. The methylene carbon of the acetic acid side chain is observed in the aliphatic region.

Synthesis of (pyrimidinyloxy)acetic acids is typically achieved through the alkylation of the corresponding hydroxypyrimidine with a bromoacetate (B1195939) ester. nih.gov The specific chemical shifts are influenced by the solvent and the electronic effects of the substituents. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-5 (pyrimidine) ~7.10 t (triplet)
H-4, H-6 (pyrimidine) ~8.60 d (doublet)
-OCH₂- ~4.90 s (singlet)

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (acid) ~170.5
C-2 (pyrimidine) ~165.0
C-4, C-6 (pyrimidine) ~158.0
C-5 (pyrimidine) ~118.0

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound.

The IR spectrum is characterized by several key absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically hydrogen-bonded in the solid state. The sharp, strong peak around 1730-1700 cm⁻¹ is assigned to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching vibrations of the ether linkage and the carboxylic acid appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, are observed in the 1600-1400 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H (acid) 3300-2500 (broad) Weak Stretching
C=O (acid) ~1720 (strong) ~1720 (strong) Stretching
C=N, C=C (ring) 1600-1450 (multiple bands) Strong, sharp bands Ring Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 4: Electronic Transitions for this compound

Transition Type Approximate λmax (nm) Chromophore
π → π* ~245 Pyrimidine Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its structure through fragmentation patterns. For this compound (C₆H₆N₂O₃), the monoisotopic mass is 154.03784 Da. researchgate.net

In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. Using Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The fragmentation pattern in MS/MS experiments reveals characteristic losses. A common fragmentation pathway involves the loss of CO₂ (44 Da) or the entire carboxylic acid group (-COOH, 45 Da) from the parent ion. Another key fragmentation is the cleavage of the ether bond, leading to ions corresponding to the pyrimidine ring and the oxyacetic acid side chain. For example, a predicted fragment for the [M+H]⁺ ion involves the loss of water, resulting in an m/z of 137.03510. researchgate.net Analysis of fragmentation pathways is crucial for structural elucidation. nih.gov

Table 5: Predicted ESI-MS Data for this compound

Adduct / Fragment m/z (Predicted)
[M+H]⁺ 155.04512
[M+Na]⁺ 177.02706
[M-H]⁻ 153.03056

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is then compared to the theoretical values calculated from the molecular formula, C₆H₆N₂O₃. A close agreement between the experimental and theoretical values, typically within ±0.4%, serves as a confirmation of the compound's purity and elemental composition. Such analyses are standard procedure in the characterization of newly synthesized compounds. nih.gov

Table 6: Elemental Composition of this compound

Element Molecular Formula Theoretical % Experimental %
Carbon (C) C₆H₆N₂O₃ 46.76 (Typically within ±0.4%)
Hydrogen (H) C₆H₆N₂O₃ 3.92 (Typically within ±0.4%)
Nitrogen (N) C₆H₆N₂O₃ 18.17 (Typically within ±0.4%)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from its close sulfur analog, 2-(Pyrimidin-2-ylsulfanyl)acetic acid, offers significant insight.

For the sulfur analog, the molecule lies on a crystallographic mirror plane, and the crystal packing is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds, which link the molecules into layers. It is highly probable that this compound would adopt a similar crystalline arrangement, with the ether oxygen replacing the sulfur atom. The pyrimidine and carboxylic acid groups would likely engage in a network of hydrogen bonds, defining the solid-state architecture. The synthesis of related (pyrimidinyloxy)acetic acids has been reported to yield crystalline materials suitable for such analysis. nih.gov

Table 7: List of Compounds Mentioned

Compound Name
This compound
2-(Pyrimidin-2-ylsulfanyl)acetic acid
Bromoacetate

Computational and Theoretical Chemistry Approaches for 2 Pyrimidin 2 Yloxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. semanticscholar.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT can predict the regions of a molecule most susceptible to electrophilic and nucleophilic attack. semanticscholar.orgijcce.ac.ir The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. semanticscholar.org

For pyrimidine (B1678525) derivatives, DFT calculations have been employed to determine various reactivity descriptors. semanticscholar.org These calculations can reveal that certain derivatives are less stable to internal electron transfer and possess greater chemical reactivity compared to reference compounds. semanticscholar.org The analysis of natural bond orbitals (NBO) can provide further details on hyperconjugative interactions and charge delocalization within the molecule. ijcce.ac.ir

Table 1: Key Parameters from DFT Calculations for Pyrimidine Derivatives

ParameterDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate an electron (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept an electron (electrophilicity).
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO.A smaller gap generally implies higher chemical reactivity. semanticscholar.org
Chemical Hardness (η) Resistance to deformation or change in electron distribution.A lower value indicates greater reactivity. semanticscholar.org
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.A higher value indicates a better electrophile. semanticscholar.org

This table is a generalized representation based on typical DFT studies of pyrimidine derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting how a ligand, such as 2-(Pyrimidin-2-yloxy)acetic acid, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com The primary goals of docking are to accurately model the structure of the complex and to predict the binding affinity. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. mdpi.com Docking simulations then explore various possible binding poses and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. mdpi.comfigshare.com A lower binding energy generally indicates a more stable complex. The root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose is often used to validate the accuracy of the docking method, with a value less than 2.0 Å considered successful. nih.gov

For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as cyclooxygenases (COX-1 and COX-2) and cyclin-dependent kinases (CDKs). semanticscholar.orgnih.govashdin.com These studies can identify key amino acid residues in the active site that interact with the ligand, providing a rationale for its biological activity. figshare.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

In a typical QSAR study, a set of compounds with known biological activities is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. nih.gov

QSAR models have been developed for pyrimidine derivatives to predict their activity as inhibitors of targets like vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The predictive power of these models is evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.gov Successful QSAR models can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. nih.gov

In Silico Pharmacokinetic and Toxicity Prediction Studies (ADMET and PASS)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, reducing the likelihood of late-stage failures in drug development. researchgate.net Various online tools and software, such as SwissADME, pkCSM, and PreADMET, are available for these predictions. figshare.comnih.govresearchgate.net

These tools can predict a wide range of properties, including:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor status.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to renal clearance.

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and other toxic effects. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts the biological activity profile of a compound based on its structure. researchgate.net It can suggest potential therapeutic applications as well as possible side effects. nih.gov For pyrimidine derivatives, these in silico predictions are valuable for assessing their drug-likeness and potential as orally bioavailable drugs. figshare.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes and stability of molecules and their complexes. physchemres.org

In the context of ligand-protein interactions, MD simulations can be used to refine the results of molecular docking. nih.gov While docking provides a static picture of the binding pose, MD simulations can explore the dynamic behavior of the ligand-protein complex in a simulated physiological environment. physchemres.orgnih.gov This can reveal changes in the binding mode, the stability of key interactions, and the flexibility of different regions of the protein upon ligand binding. physchemres.org

For pyrimidine derivatives, MD simulations have been used to validate docking results and to understand the factors influencing the bioactivity of inhibitors against targets like cyclin-dependent kinases. nih.gov Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide insights into the stability of the complex and the flexibility of the protein backbone. physchemres.org Furthermore, the decomposition of binding energy can help to identify the key amino acid residues contributing to the binding affinity. nih.gov

Structure Activity Relationship Sar Investigations on 2 Pyrimidin 2 Yloxy Acetic Acid Analogs

Impact of Substituent Variations on Molecular Recognition and Binding

The nature and position of substituents on the pyrimidine (B1678525) ring of 2-(pyrimidin-2-yloxy)acetic acid analogs have a profound effect on their molecular recognition and binding affinity. Research has demonstrated that even minor modifications can lead to significant changes in biological activity.

For instance, in the development of inhibitors for SLACK potassium channels, systematic variations in substituents on the aryloxy portion of related 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs were explored. The introduction of different groups at various positions on the phenyl ring allowed for the establishment of clear SAR. mdpi.comnih.gov For example, the placement of fluorine atoms at the 2- and 6-positions of the phenoxy ring was a key modification in some synthetic schemes. mdpi.com

In a different context, studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors revealed that both the steric and electronic properties of substituents at the C-2 and C-4 positions are critical for activity. nih.govnih.gov The introduction of a methyl group at the 4-position of a piperazine (B1678402) ring at C-2 resulted in moderate acetylcholinesterase (AChE) inhibition, while extending the alkyl chain to a propyl group enhanced this inhibition. nih.gov This suggests that the size and lipophilicity of the substituent play a direct role in how the molecule fits into the active site of the enzyme.

Furthermore, the exploration of N-trisubstituted pyrimidine scaffolds has shown that the nature of the substituent can influence the mechanism of action, with some derivatives inducing defects in chromosome alignment and leading to cell death. researchgate.net The substitution pattern on phenyl rings attached to the pyrimidine core has also been shown to be highly influential, with electron-donating and electron-withdrawing groups at specific positions affecting anticancer activity. researchgate.net

The following table summarizes the impact of various substituents on the activity of pyrimidine derivatives based on several studies.

Compound Series Substituent Variation Impact on Biological Activity
2-Aryloxy-N-(pyrimidin-5-yl)acetamidesSubstitution on the aryloxy groupModulates inhibition of SLACK potassium channels. mdpi.comnih.gov
2,4-Disubstituted PyrimidinesSteric and electronic properties at C-2 and C-4Influences cholinesterase inhibition and selectivity. nih.govnih.gov
N-Trisubstituted PyrimidinesVaried substitutions on the pyrimidine scaffoldAffects anticancer activity and mechanism of action. researchgate.net
Thieno[2,3-d]pyrimidinesN-ethyl vs. N-phenyl substitutionN-ethyl substitution imparted comparable activity to the positive control in antitumor studies. researchgate.net

Role of the Pyrimidine Core in Modulating Biological Response

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netdntb.gov.ua Its presence in nucleic acids (DNA and RNA) makes it a valuable starting point for the design of drugs that can interfere with cellular processes, including those involved in cancer. researchgate.netdntb.gov.ua

The pyrimidine ring itself serves as a crucial anchor for positioning the necessary pharmacophoric groups in the correct orientation to interact with a biological target. In the case of 2,4-disubstituted pyrimidines designed as dual cholinesterase and Aβ-aggregation inhibitors, the central pyrimidine ring was identified as a suitable template for developing dual-action inhibitors. nih.gov This indicates that the pyrimidine structure is key to interacting with multiple pathological pathways in Alzheimer's disease. nih.govnih.gov

Furthermore, pyrimidine derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in inflammation. nih.gov Certain pyrimidine derivatives demonstrated higher affinity for the COX-2 isoform over COX-1, suggesting that the pyrimidine scaffold can be tailored for selective inhibition, which can lead to a reduction in side effects. nih.gov The selective inhibition of COX-2 by these compounds was comparable to the established drug meloxicam. nih.gov

The fusion of the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, further illustrates the versatility of this core. These fused systems are considered analogs of quinazolines, which are present in approved cancer drugs like gefitinib (B1684475) and erlotinib. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold can act as a ligand for various receptors and has been investigated for its potential to inhibit kinases like CDK4/6. nih.gov

The inherent properties of the pyrimidine ring, including its size, shape, and the presence of nitrogen atoms capable of forming hydrogen bonds, are fundamental to its ability to modulate biological responses across a wide range of targets.

Influence of the Acetic Acid Moiety and its Derivatives on Interaction Profiles

In the context of anticancer agents, the presence of an acetic acid residue is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs) that also exhibit COX inhibitory activity, such as ibuprofen. cumhuriyet.edu.tr The synthesis of novel thiazole (B1198619) derivatives containing an acetic acid residue has been explored to create selective COX-1 inhibitors. cumhuriyet.edu.tr This highlights the importance of the acidic functionality in targeting specific enzymes.

Furthermore, the length and flexibility of the linker between the pyrimidine core and the acidic or amide functionality are also important. The synthesis of analogs with different linker types, such as 3-(4-chlorophenyl)propanoic acid, allows for the exploration of the optimal distance and geometry for binding. mdpi.com

The following table illustrates how modifications to the acetic acid moiety can alter the biological target and activity of pyrimidine-based compounds.

Original Moiety Modified Moiety Resulting Biological Activity Reference
Acetic AcidAcetamideInhibition of SLACK potassium channels nih.gov
Acetic AcidPropanoic Acid derivativeModulation of SLACK channel inhibition mdpi.com
Acetic AcidMaintained in Thiazole derivativesSelective COX-1 inhibition cumhuriyet.edu.tr

These examples underscore the critical role of the acetic acid moiety and its derivatives in defining the interaction profiles of this class of compounds.

Fragment-Based Design Contributions to SAR

Fragment-based drug discovery (FBDD) is a powerful strategy that has contributed significantly to understanding the SAR of complex molecules, including analogs of this compound. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective lead compounds.

While specific FBDD studies on this compound itself are not extensively detailed in the provided context, the principles of fragment-based design are evident in the systematic exploration of different regions of related molecules. For example, the methodical preparation of analogs of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, where four distinct regions of the scaffold were systematically varied, is conceptually aligned with FBDD. nih.gov By examining the effects of these smaller, regional changes, researchers can piece together a comprehensive SAR picture.

The design of pyrimidinamine derivatives as fungicides also showcases elements of fragment-based design. By using pyrimidifen (B132436) as a template and introducing different moieties according to the principle of bioisosterism, researchers were able to develop new compounds with excellent fungicidal activity. researchgate.net This process of swapping and combining different chemical fragments is a core tenet of FBDD.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation as anticancer agents involved the creation of a library of compounds with different substitutions at various positions. byu.edu The identification of highly active compounds from this library, such as those with piperidin-1-yl)ethoxy]phenyl and 4-methylpiperzin-1-yl)ethoxy]phenyl fragments, demonstrates how specific molecular fragments can drive potency. byu.edu

In essence, the SAR of this compound analogs has been significantly informed by methodologies that are central to fragment-based design, even if not explicitly labeled as such. The systematic dissection of the molecule into its core components—the pyrimidine ring, the linker, and the functional groups—and the subsequent analysis of how modifications to each "fragment" affect biological activity are fundamental to advancing the therapeutic potential of this chemical class.

Analytical Methodologies for the Determination of 2 Pyrimidin 2 Yloxy Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(Pyrimidin-2-yloxy)acetic acid, offering high-resolution separation from impurities and matrix components. Various chromatographic techniques, differing in their stationary and mobile phases, can be employed to achieve the desired separation and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a robust and widely used technique for the analysis of pyrimidine (B1678525) derivatives. The pyrimidine ring in this compound contains a chromophore that absorbs UV light, making it suitable for UV detection. The separation is typically achieved on reversed-phase columns, such as C8 or C18, where the compound is retained based on its hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the mobile phase is crucial for controlling the retention time and peak shape of the acidic analyte. For acidic compounds like this compound, a mobile phase with a pH below the compound's pKa will lead to its protonation, increasing its hydrophobicity and retention on a reversed-phase column. Isocratic or gradient elution can be employed to optimize the separation, with gradient elution being particularly useful for complex samples containing compounds with a wide range of polarities.

Table 1: Illustrative HPLC-UV Conditions for the Analysis of Pyrimidine Carboxylic Acids

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table presents typical starting conditions for the analysis of pyrimidine-containing carboxylic acids and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer detects the parent ion and its characteristic fragment ions. This multiple-reaction monitoring (MRM) provides a high degree of specificity.

For this compound, electrospray ionization (ESI) in negative ion mode would likely be effective, detecting the deprotonated molecule [M-H]⁻. The development of an LC-MS/MS method involves optimizing the chromatographic conditions as in HPLC-UV and tuning the mass spectrometer parameters to achieve the best signal for the specific mass transitions of the analyte. The use of stable-isotope-labeled internal standards is recommended for accurate quantification in complex samples.

Table 2: Potential LC-MS/MS Parameters for this compound

ParameterSetting
Liquid Chromatography
ColumnC18 or Mixed-Mode, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (Precursor > Product)To be determined experimentally
Collision EnergyTo be optimized

This table outlines a potential starting point for developing an LC-MS/MS method for this compound, based on general procedures for similar small organic acids.

Ion Exclusion Chromatography for Organic Acid Analysis

Ion Exclusion Chromatography (IEC) is a specialized HPLC technique particularly suited for the separation of organic acids. The stationary phase is typically a strong cation exchange resin in the hydrogen form. The separation mechanism is based on the degree of ionization of the analytes. Highly ionized (strong) acids are excluded from the pores of the stationary phase by Donnan exclusion and elute early, while weakly ionized acids like this compound can penetrate the pores and are retained longer.

The mobile phase is usually a dilute strong acid, such as sulfuric acid. This technique is advantageous for separating organic acids from inorganic anions, which are eluted in the void volume. Detection can be achieved by UV, as the analyte possesses a chromophore, or by conductivity detection after suppression.

Table 3: Typical Ion Exclusion Chromatography Conditions for Organic Acid Separation

ParameterCondition
ColumnStrong Cation Exchange (H+ form), e.g., Aminex HPX-87H
Mobile Phase5 mM Sulfuric Acid
Flow Rate0.6 mL/min
Column Temperature50-60 °C
DetectionUV at 210 nm

These are common conditions for the separation of a range of organic acids and would likely be applicable to this compound.

Reversed-Phase and Anion Exchange Chromatography

Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties in a single stationary phase, offers a powerful tool for the analysis of polar and ionizable compounds like this compound. A mixed-mode reversed-phase/anion-exchange stationary phase can provide enhanced retention for acidic compounds that may have limited retention on traditional C18 columns, especially in highly aqueous mobile phases.

The retention is governed by both hydrophobic interactions and electrostatic interactions between the negatively charged analyte and the positively charged surface of the stationary phase. By manipulating the mobile phase pH and ionic strength, the retention and selectivity can be finely controlled. This approach can be particularly advantageous for separating structurally similar acidic compounds.

Spectrophotometric Methods for Detection and Purity Assessment

UV-Vis spectrophotometry can be used as a simple and cost-effective method for the quantification of this compound in its pure form or in simple formulations. The method relies on measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax), which is determined by the pyrimidine chromophore. A calibration curve is constructed by plotting absorbance versus concentration of a series of standard solutions, and the concentration of the unknown sample is determined from this curve based on Beer-Lambert's law.

While direct spectrophotometry is generally not suitable for complex mixtures due to a lack of selectivity, derivative spectrophotometry can sometimes be used to resolve overlapping spectra. More advanced spectrophotometric methods could involve the formation of a colored complex that can be measured in the visible region, potentially increasing selectivity and sensitivity. For instance, a method developed for other organic acids involves reaction with a reagent to form a colored ion associate that is then extracted and measured.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., urine, plasma) or environmental samples requires an efficient sample preparation step to remove interfering substances and concentrate the analyte.

For biological fluids, common techniques include:

Protein Precipitation: This is a simple method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte can then be injected into the LC system.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent and the pH of the aqueous phase are critical for efficient extraction of the acidic analyte.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique. For an acidic compound like this compound, an anion-exchange SPE sorbent can be used. The sample is loaded onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a suitable solvent. Reversed-phase SPE can also be used.

For solid samples, such as plant material, an initial extraction step is required. This might involve homogenization of the sample with a solvent, which could be an aqueous buffer or an organic solvent. The use of a strongly acidic cation exchanger during extraction with water has been shown to be effective for the extraction of organic acids from plant materials.

The choice of the extraction technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method. The goal is to obtain a clean extract with a high recovery of the analyte.

Role of 2 Pyrimidin 2 Yloxy Acetic Acid in Specialized Chemical Research Applications

Application as a Versatile Chemical Building Block in Advanced Organic Synthesis

The structure of 2-(Pyrimidin-2-yloxy)acetic acid, featuring both a heteroaromatic pyrimidine (B1678525) ring and a reactive carboxylic acid functional group, positions it as a versatile building block in the field of advanced organic synthesis. biosynth.com This versatility allows for its incorporation into a wide array of more complex molecular architectures through various synthetic transformations.

The pyrimidine nucleus can participate in a range of chemical reactions. For instance, the nitrogen atoms in the pyrimidine ring can be involved in metal coordination or further alkylation reactions. The aromatic character of the ring also allows for substitution reactions, enabling the introduction of additional functional groups to tailor the properties of the final molecule.

The carboxylic acid moiety of this compound is a key feature for its utility as a building block. This group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. These transformations are fundamental in organic synthesis and are widely used to link molecular fragments together. For example, the formation of an amide bond by reacting the carboxylic acid with an amine is one of the most common and important reactions in the synthesis of peptides and other biologically active molecules.

The ether linkage connecting the pyrimidine ring and the acetic acid group is generally stable under many reaction conditions, which is a desirable characteristic for a building block. This stability ensures that the core structure of the molecule remains intact while modifications are made to the carboxylic acid group or other parts of the molecule.

The following table summarizes the key structural features of this compound that contribute to its role as a versatile building block:

Structural FeatureChemical Reactivity and Synthetic Utility
Pyrimidine RingAromatic heterocycle, can undergo substitution reactions. Nitrogen atoms can act as ligands or be alkylated.
Carboxylic AcidCan be converted to esters, amides, acid halides, etc. Provides a point of attachment for other molecular fragments.
Ether LinkageGenerally stable, maintaining the integrity of the core structure during synthesis.

In essence, this compound serves as a molecular scaffold that can be elaborated upon in a systematic and controlled manner. Its bifunctional nature allows for the sequential or simultaneous introduction of molecular diversity, making it a valuable starting material for the synthesis of targeted compound libraries for various research applications.

Integration within Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. This compound is an exemplary candidate for inclusion in fragment libraries due to its physicochemical properties and structural features.

The "Rule of Three" is a set of guidelines often used to define a good fragment. These guidelines suggest that a fragment should have a molecular weight of less than 300 Daltons, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (cLogP) of no more than 3. This compound generally aligns with these principles, making it an attractive starting point for FBDD campaigns.

The pyrimidine ring in this compound is a common motif in many approved drugs and is known to participate in various binding interactions with protein targets, such as hydrogen bonding and pi-stacking. The acetic acid group provides a crucial vector for fragment growth. Once the pyrimidine core is found to bind to a target, the carboxylic acid can be chemically modified to extend the fragment into an adjacent binding pocket, thereby increasing its affinity and potency.

The process of evolving a fragment like this compound into a lead compound can be illustrated by the following hypothetical steps:

Fragment Screening: A library of fragments, including this compound, is screened against a therapeutic target using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification: this compound is identified as a "hit" that binds to the target protein.

Structural Analysis: The binding mode of the fragment is determined, revealing how the pyrimidine ring interacts with the protein and the orientation of the acetic acid group.

Fragment Elaboration: The acetic acid moiety is used as an anchor point to synthesize a small library of derivatives where different chemical groups are added to explore the surrounding binding site. For example, the carboxylic acid could be converted to a series of amides with different amine partners.

Potency Improvement: The new, larger compounds are tested for their binding affinity, and those with improved potency are selected for further optimization.

The table below outlines the key attributes of this compound that make it suitable for FBDD:

FBDD-Relevant AttributeSignificance for this compound
Low Molecular WeightComplies with the "Rule of Three," ensuring good ligand efficiency.
Pyrimidine CoreA known pharmacophore with favorable binding properties.
Tractable ChemistryThe acetic acid group provides a reliable handle for synthetic elaboration.
Vector for GrowthThe orientation of the acetic acid can guide the design of larger, more potent compounds.

Contribution to Scaffold Hopping Approaches in Drug Discovery Research

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. niper.gov.in This approach is valuable for discovering compounds with novel intellectual property, improved properties, or different side-effect profiles. The pyrimidine core of this compound makes it a relevant component in scaffold hopping endeavors. nih.govrsc.org

The fundamental principle of scaffold hopping is to replace the central core of a molecule while retaining the key functional groups responsible for its biological activity. niper.gov.in For instance, if a known drug contains a particular scaffold that is associated with undesirable properties, a medicinal chemist might search for a different scaffold that can present the same pharmacophoric elements in a similar spatial arrangement.

The 2-alkoxypyrimidine structure present in this compound can be considered a bioisosteric replacement for other common chemical groups. Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties. For example, the pyrimidine ring system might be used to replace a phenyl ring or another heterocyclic system in a known active molecule. niper.gov.in This substitution can lead to significant changes in the compound's properties, such as solubility, metabolic stability, and selectivity.

A hypothetical scaffold hopping scenario involving a fragment like this compound could proceed as follows:

Starting Point: A lead compound with a known biological activity is identified. This compound has a core scaffold that needs to be replaced.

Pharmacophore Analysis: The key functional groups and their spatial arrangement in the lead compound are identified.

Scaffold Replacement: The original scaffold is replaced with a 2-alkoxypyrimidine core, derived conceptually from this compound.

Synthesis and Evaluation: The new compound with the pyrimidine scaffold is synthesized and tested for its biological activity.

The table below highlights how the structural elements of this compound can be utilized in scaffold hopping:

Structural ElementRole in Scaffold Hopping
Pyrimidine RingCan act as a bioisosteric replacement for other aromatic or heterocyclic rings.
Oxygen LinkerProvides specific geometry and electronic properties compared to other linkers like sulfur or a direct bond.
Acetic Acid Side ChainRepresents a key pharmacophoric feature that can be retained while the core scaffold is changed.

Development of Novel Heterocyclic Compound Libraries

The creation of libraries of diverse chemical compounds is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries are screened to identify new hits for therapeutic targets. This compound is an ideal starting material for the construction of novel heterocyclic compound libraries due to its inherent chemical functionality. mdpi.com

The synthesis of a compound library based on this compound would typically involve the derivatization of its carboxylic acid group. By reacting the acid with a diverse collection of amines or alcohols, a library of amides or esters can be rapidly generated. This approach allows for the systematic exploration of the chemical space around the pyrimidine core.

Furthermore, the pyrimidine ring itself can be a platform for diversification. Although less common than derivatization of the carboxylic acid, modifications to the pyrimidine ring, such as substitution reactions, can introduce additional diversity into the library.

An example of a synthetic strategy to generate a library from this compound is parallel amide synthesis. In this approach, a solution of this compound is dispensed into an array of reaction vessels. To each vessel, a different amine building block is added, along with a coupling reagent to facilitate amide bond formation. After the reactions are complete, a library of unique amide derivatives is obtained.

The following table provides a representative, though not exhaustive, list of heterocyclic systems that could potentially be synthesized from this compound or its derivatives, illustrating its potential in generating diverse chemical libraries.

Starting Material DerivativeReaction PartnerResulting Heterocyclic System
2-(Pyrimidin-2-yloxy)acetohydrazideDiketonePyrazole
2-(Pyrimidin-2-yloxy)acetyl chlorideo-PhenylenediamineBenzimidazole
This compoundHydrazine (B178648)Oxadiazole (after cyclization)
Ester of this compoundSubstituted HydrazinePyrazolidinone

The ability to readily generate a wide range of analogs from a single, well-defined starting material like this compound is highly valuable in the search for new bioactive molecules.

Molecular Interactions and Biological Target Studies of 2 Pyrimidin 2 Yloxy Acetic Acid Analogs Mechanistic Focus

Enzyme Inhibition Studies and Elucidation of Mechanism of Action (e.g., COX-2, DPP-4, PPAT)

The pyrimidine (B1678525) scaffold is a common feature in a variety of enzyme inhibitors. Analogs of 2-(Pyrimidin-2-yloxy)acetic acid have been investigated for their inhibitory effects on several key enzymes, including cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-4 (DPP-4).

Cyclooxygenase-2 (COX-2) Inhibition:

COX-2 is an inducible enzyme that plays a significant role in inflammation and pain. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors. For instance, a series of pyrimidine-5-carbonitrile derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds showing potency comparable to the well-known COX-2 inhibitor, Celecoxib. The mechanism of these inhibitors often involves fitting into the larger and more flexible active site of COX-2 compared to COX-1.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

DPP-4 is a therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glucose control. Dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and pyrimidinedione derivatives are among the pyrimidine-containing compounds that have been shown to be potent DPP-4 inhibitors. The mechanism of action for these inhibitors typically involves binding to the active site of the DPP-4 enzyme, thus preventing its catalytic activity.

No significant research has been found regarding the inhibition of phosphoribosyl pyrophosphate amidotransferase (PPAT) by this compound or its close analogs in the reviewed literature.

Table 1: Enzyme Inhibition Data for Analogs of this compound

Compound ClassTarget EnzymeKey Findings
Pyrimidine-5-carbonitrile derivativesCOX-2Potent inhibition, with some analogs showing IC50 values comparable to Celecoxib.
Dihydropyrimidine phthalimide hybridsDPP-4Strong and extended in vivo DPP-4 inhibitory activity.
Pyrimidinedione derivativesDPP-4Excellent inhibitory activity with IC50 values in the nanomolar range.

Receptor Binding Profiling and Ligandability Assessments

For example, a class of pyrimidin-8-on[2,1-f]theophylline-9-alkylcarboxylic acid amides has been evaluated for their affinity at A1 and A2A adenosine (B11128) receptors. These receptors are involved in various physiological processes, including cardiovascular function and neurotransmission. The studies revealed that modifications to the pyrimidine core structure significantly influence binding affinity and selectivity. For instance, the morpholine-ethyl and -propyl amides of pyrimidin-8-on[2,1-f]theophylline-9-acetic acid displayed notable affinity for both A1 and A2A receptors.

Table 2: Receptor Binding Affinity of Pyrimidine Analogs

CompoundReceptorBinding Affinity (Ki, µM)
Morpholine-ethyl amide of pyrimidin-8-on[2,1-f]theophylline-9-acetic acidA1 Adenosine12.2
A2A Adenosine1.11
Morpholine-propyl amide of pyrimidin-8-on[2,1-f]theophylline-9-acetic acidA1 Adenosine3.1
A2A Adenosine5.89

Interactions with Fundamental Biomolecules (e.g., Nucleic Acids as Pyrimidine Bases)

The pyrimidine ring is a fundamental component of nucleic acids, namely cytosine, thymine, and uracil. This structural similarity suggests that pyrimidine derivatives like this compound could potentially interact with DNA and RNA. Small molecules can interact with nucleic acids through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

Investigation of Cellular Pathway Modulation at a Molecular Level

The biological effects of a compound are ultimately determined by its ability to modulate cellular pathways. The inhibition of enzymes like COX-2 by pyrimidine analogs can have profound effects on downstream signaling cascades.

COX-2 is a key enzyme in the arachidonic acid pathway, leading to the production of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, pyrimidine-based inhibitors can downregulate the production of these prostaglandins, thereby attenuating the inflammatory response. This modulation of the prostaglandin (B15479496) pathway is a cornerstone of the anti-inflammatory and analgesic effects of COX-2 inhibitors.

Furthermore, the overexpression of COX-2 has been implicated in the pathogenesis of certain cancers. Consequently, the inhibition of COX-2 by pyrimidine derivatives can also modulate cellular pathways involved in cancer progression, such as those regulating cell proliferation, apoptosis, and angiogenesis.

Future Research Directions and Perspectives for 2 Pyrimidin 2 Yloxy Acetic Acid

Emerging Synthetic Methodologies and Sustainable Routes

The future synthesis of 2-(Pyrimidin-2-yloxy)acetic acid and its derivatives will increasingly focus on green and sustainable chemistry principles to enhance efficiency and reduce environmental impact. nih.govbenthamdirect.com Traditional synthetic methods are often energy-intensive and rely on hazardous solvents and reagents. Modern approaches aim to overcome these limitations.

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrimidine (B1678525) derivatives. researchgate.net

Ultrasound-Induced Synthesis: Sonication offers another energy-efficient method to promote reactions, often leading to higher purity products. eurekaselect.com

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like pyrimidine derivatives in a single step from three or more reactants, enhancing atom economy and procedural simplicity. acs.orgbohrium.com Iridium-catalyzed MCRs, for instance, enable the regioselective synthesis of highly substituted pyrimidines from alcohols and amidines. acs.org

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processes. researchgate.netnih.govmdpi.com This technology is particularly suitable for optimizing the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

Green Catalysts and Solvents: The use of biodegradable catalysts, such as nano ZnO or β-cyclodextrin, and environmentally benign solvents like water or magnetized deionized water, is a growing trend in the synthesis of pyrimidine compounds. researchgate.neteurekaselect.commdpi.com

These sustainable methods are poised to make the production of this compound derivatives more efficient, cost-effective, and environmentally friendly. acs.org

Advanced Computational Modeling for Precise Interaction Prediction

Computational modeling has become an indispensable tool in modern drug discovery and molecular design. For this compound, advanced computational techniques can provide deep insights into its potential biological activity by predicting how it interacts with various molecular targets.

Future research in this area will likely involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to identify potential binding sites and modes. ijpsjournal.comsemanticscholar.orgnih.govmdpi.com Docking studies on pyrimidine derivatives have been used to evaluate their potential as inhibitors for targets like COVID-19 main protease and cyclin-dependent kinase 2. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Data-driven machine learning QSAR models are being developed for pyrimidine derivatives to predict their antiproliferative activity and guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability and conformational changes that occur upon binding.

Pharmacokinetic Modeling (ADME): In silico tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.gov This helps in the early identification of candidates with good drug-like properties, reducing late-stage failures in drug development.

The integration of these computational methods will enable a more rational, hypothesis-driven approach to designing novel this compound derivatives with enhanced potency and specificity for their intended targets. remedypublications.com

Exploration of Novel Molecular Targets and Binding Modes

While pyrimidines are known to target a wide range of proteins, particularly kinases, the search for novel molecular targets for this compound is a crucial avenue for future research. benthamscience.comacs.orgresearchgate.net Identifying new interacting partners can open up therapeutic possibilities for a host of diseases.

Promising strategies for target discovery include:

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments like the pyrimidine core are screened for weak binding to a target protein. nih.gov Hits are then elaborated into more potent lead compounds. acs.org This approach can be guided by X-ray crystallography to visualize binding modes and inform the design of larger molecules. acs.orgyoutube.com

DNA-Encoded Libraries (DELs): DEL technology allows for the rapid screening of massive libraries containing billions of unique molecules, each tagged with a DNA barcode. nih.gov The creation and screening of pyrimidine-focused DELs have already led to the identification of potent inhibitors for targets like BRD4. nih.gov

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system, offering an unbiased method for target discovery.

Kinase Profiling: Given the prevalence of pyrimidines as kinase inhibitors, screening this compound derivatives against large panels of kinases can uncover novel and selective inhibitors for targets implicated in cancer and inflammatory diseases, such as PI3K/mTOR and Aurora kinases. acs.orgacs.org

These exploratory efforts will be essential for mapping the full biological interaction landscape of the this compound scaffold and uncovering new therapeutic applications. arabjchem.orgresearchgate.net

Development of Enhanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of this compound and its metabolites in biological and environmental samples is critical for pharmacokinetic studies, diagnostics, and environmental monitoring. Future research will focus on developing more sensitive, rapid, and robust analytical methods.

Key areas of development include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantitative analysis of small molecules. nih.govspringernature.com Developing specific LC-MS/MS methods for this compound will enable highly sensitive and selective detection in complex matrices like urine and plasma. nih.gov

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it suitable for analyzing precious biological samples. researchgate.net CE coupled with mass spectrometry (CE-MS) is particularly effective for separating and identifying polar metabolites like purines and pyrimidines. researchgate.netnih.gov

Fluorescent Chemosensors: Designing fluorescent probes based on the pyrimidine scaffold could lead to real-time detection of specific ions or molecules. rsc.org For example, pyrimidine-based sensors have been developed for detecting Fe3+ ions, and similar principles could be applied to create sensors for other analytes or to monitor changes in physiological conditions like pH. rsc.orgmdpi.commdpi.com

The following table summarizes the performance of advanced analytical techniques for related compounds, indicating the potential for trace analysis of this compound.

Analytical TechniqueAnalyte TypeMatrixLimit of Detection (LOD)Reference
LC-MS/MSPurine & Pyrimidine MetabolitesUrine- nih.gov
Capillary Zone ElectrophoresisPurine & Pyrimidine BasesBeer0.1 - 0.3 mg/L researchgate.net
Capillary ElectrophoresisCytosine, Thymine, etc.Aqueous0.8 - 1.8 µg/mL researchgate.net
Fluorescent SensorFe³⁺ ions-Extremely Low rsc.org

Integration into Multidisciplinary Research Platforms for Complex Chemical Systems

To fully understand the biological role and therapeutic potential of this compound, isolated research efforts are insufficient. The future lies in integrating this compound into multidisciplinary research platforms that combine chemical synthesis, computational analysis, and biological testing in a seamless workflow.

This integrated approach involves:

Systems Biology: Studying the compound's effects on a whole-system level (e.g., a cell or organism) rather than on a single target. This can reveal off-target effects, pathway-level impacts, and potential for drug repurposing.

Chemical Biology: Using this compound as a chemical tool to probe biological processes. This involves a synergistic loop of designing and synthesizing derivatives, testing them in biological assays, and using the results to refine the chemical probes and generate new hypotheses. nih.govresearchgate.net

High-Throughput Screening (HTS) Platforms: Combining automated synthesis of compound libraries with roboticized biological screening to rapidly evaluate thousands of derivatives for desired activities. nih.gov

Integrated Drug Design Pipelines: A workflow where computational chemists predict promising derivatives, synthetic chemists create them using sustainable methods, and biologists test their efficacy and safety, with all data feeding back to refine the next design cycle. nih.govresearchgate.netmdpi.comrsc.org

By situating the study of this compound within these powerful, multidisciplinary frameworks, researchers can accelerate the discovery process, from identifying novel targets to developing optimized lead compounds for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrimidin-2-yloxy)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between pyrimidin-2-ol and chloroacetic acid derivatives under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity . Optimize purity via recrystallization in ethanol-water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Q. How is the crystal structure of this compound determined, and what are critical experimental parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is standard. Steps include:

  • Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals .
  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 153 K to minimize thermal motion .
  • Refinement : SHELXL software refines atomic positions with R-factors < 0.04. Key metrics: bond length accuracy (σ < 0.005 Å), anisotropic displacement parameters . Example Monoclinic space group C2/c, Z = 8, unit cell dimensions a = 18.08 Å, b = 7.33 Å, c = 13.40 Å .

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding patterns of this compound derivatives be resolved during structural analysis?

Methodological Answer: Contradictions arise from polymorphic variations or protonation states. Address via:

  • Graph-set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • DFT calculations : Compare experimental vs. computed bond lengths (e.g., O–H···O distances ~2.65 Å) .
  • Variable-temperature XRD : Track thermal expansion coefficients to confirm dynamic disorder . Example: In 2-((4-aminophenyl)thio)acetic acid, π–π stacking (3.8 Å) competes with hydrogen bonds, requiring Hirshfeld surface analysis to prioritize interactions .

Q. What strategies mitigate byproduct formation during functionalization of this compound for drug-linker applications?

Methodological Answer: Byproducts (e.g., esterification intermediates) are minimized by:

  • Protecting groups : Use Fmoc for amine protection in PEG linker synthesis (e.g., Fmoc-AEEA) .
  • Coupling agents : HATU/DIPEA in DMF achieves >90% yield in amide bond formation .
  • In situ monitoring : Real-time FTIR tracks carbonyl peaks (1700–1750 cm⁻¹) to halt reactions at ~85% conversion . Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How do computational methods improve the refinement of this compound’s electron density maps in low-resolution crystallography?

Methodological Answer: For twinned or low-resolution data (<1.0 Å):

  • Dual-space algorithms : SHELXD identifies partial structures via Patterson methods, followed by density modification .
  • Twin refinement : Use HKLF5 format in SHELXL to model overlapping lattices, reducing R1 from >0.15 to <0.05 .
  • Molecular dynamics (MD) : AMBER force fields validate conformational flexibility in solution-phase NMR comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.